 
            | REACTION_CXSMILES | [CH:1]1([C:4]([O:6]CC)=O)[CH2:3][CH2:2]1.[C:9]([O:12][CH2:13][CH3:14])(=[O:11])[CH3:10]>>[CH:1]1([C:4](=[O:6])[CH2:10][C:9]([O:12][CH2:13][CH3:14])=[O:11])[CH2:2][CH2:3]1 | 
| Name | 
                                                                                    
                                                                                                                                                                            1-amino-3-cyclopropyl-3-p-trifluoromethylphenoxy-propane                                                                                                                                                                     | 
| Quantity | 
                                                                                    2.59 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(CC1)C(=O)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)OCC                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(CC1)C(CC(=O)OCC)=O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |